Tricos-16-ene-2,4-diyne-1,18-diol
Description
Properties
CAS No. |
183899-25-4 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tricos-16-en-2,4-diyne-1,18-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-17-20-23(25)21-18-15-13-11-9-7-5-4-6-8-10-12-14-16-19-22-24/h18,21,23-25H,2-11,13,15,17,20,22H2,1H3 |
InChI Key |
AHAVQGWVJACJDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CCCCCCCCCCCC#CC#CCO)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Coupling Strategies for Alkyne Formation
The diyne moiety (C2–C4) is central to the compound’s structure. Copper-mediated oxidative homocoupling of terminal propargyl alcohols has emerged as a reliable method for constructing symmetrical diynes. For example, diyne-diol intermediates are synthesized via CuI-catalyzed coupling in tetrahydrofuran (THF) under aerobic conditions, achieving yields of 50–85%. Key parameters include:
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst loading | 5–10 mol % CuI | 70–85% |
| Solvent | THF | – |
| Temperature | Room temperature | – |
| Oxidizing agent | Ambient O₂ | – |
This method avoids harsh reagents but requires anhydrous conditions to prevent side reactions.
Lithium Naphthalene-Mediated Alkynylation
Lithium naphthalene in THF enables the synthesis of acetylenic diols via a two-step process:
- Dilithiation : Acetylenic carbinols react with lithium naphthalene to form dilithium intermediates.
- Ketone addition : Subsequent reaction with ketones (e.g., methyl ethyl ketone) yields long-chain acetylenic diols.
A patent by Watanabe et al. (1969) demonstrates this approach for analogous compounds, achieving 50–60% yields for 23-carbon chains. Critical factors include:
- Stoichiometry : 1:1 molar ratio of dilithium intermediate to ketone.
- Temperature : Reactions conducted at −78°C to 0°C to suppress polymerization.
Ruthenium-Catalyzed Oxidative Cyclization
While primarily used for tetrahydrofuran (THF) diols, Ru-catalyzed oxidative cyclization of 1,5-dienes offers insights into stereochemical control. For instance, RuO₄ mediates alkene oxidation to form Ru(VI) glycolates, which cyclize to diols. Adapting this method for longer chains requires:
- Substrate modification : Use of 1,23-diene precursors.
- Co-oxidants : NaIO₄ enhances catalytic turnover but risks overoxidation.
Stepwise Assembly via Protective Group Chemistry
A modular synthesis involves sequential protection/deprotection of hydroxyl groups and alkyne formation:
- Hydroxyl protection : TBS (tert-butyldimethylsilyl) or acetyl groups shield terminal –OH groups.
- Alkyne installation : Sonogashira coupling or Cadiot-Chodkiewicz reaction introduces triple bonds.
- Deprotection : TBAF (tetrabutylammonium fluoride) cleaves silyl ethers.
This method affords precise control but involves multi-step purification.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on scalability, yield, and functional group tolerance:
| Method | Yield (%) | Scalability | Stereochemical Control | Key Limitations |
|---|---|---|---|---|
| CuI-mediated coupling | 70–85 | High | Low | Requires anhydrous conditions |
| Lithium naphthalene | 50–60 | Moderate | Moderate | Cryogenic temperatures |
| Ru-catalyzed cyclization | 30–55 | Low | High | Overoxidation risks |
| Stepwise assembly | 40–65 | Low | High | Multi-step complexity |
Industrial-Scale Considerations
Patent US3082260A outlines a high-pressure batch process using acetylene and ketones with KOH catalysis, achieving 66–88% yields for C20–C25 diols. Critical industrial parameters include:
- Pressure : 110–180 psi acetylene.
- Temperature : 0–5°C to minimize side reactions.
- Workup : Liquid-liquid extraction with diisopropyl ether.
Chemical Reactions Analysis
Types of Reactions
Tricos-16-ene-2,4-diyne-1,18-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halides, ethers.
Scientific Research Applications
Tricos-16-ene-2,4-diyne-1,18-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tricos-16-ene-2,4-diyne-1,18-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the multiple bonds in the hydrocarbon chain can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Linear Diyne-Diols
Structural and Functional Contrasts:
- Reactivity: Phenyl-substituted diyne-diols (e.g., compounds 21 and 22) enable enantioselective photodimerization of coumarins via supramolecular host-guest interactions, achieving >90% yield of specific dimers . This compound lacks aromatic groups, which may reduce host capability but enhance solubility in nonpolar environments.
- Synthesis : The marine diyne-diol () is synthesized via stereoselective routes, suggesting similar methodologies could apply to this compound .
Diterpene Diols
Biological Activity and Structural Divergence:
- Bioactivity : Diterpene diols exhibit antimicrobial and antispasmodic properties due to their rigid, lipophilic skeletons, which enhance membrane interactions . This compound’s linear structure may limit such activity but could facilitate coordination with metals or organic substrates.
- Stereochemistry : Chiral diols (e.g., 8(14),15-sandaracopimaradiene-7α,18-diol) show stereospecific bioactivity, whereas this compound’s stereochemical properties remain unexplored .
Steroid Diols
Functional and Analytical Comparisons:
- Analytical Methods: Steroid diols are quantified via highly sensitive radioimmunoassays (detection limit: 0.17 pmol), surpassing traditional photometric methods . This compound’s analysis may require similar advanced techniques due to its structural complexity.
- Solubility : Steroid diols benefit from amphiphilic structures, whereas this compound’s solubility likely depends on solvent polarity and diol positioning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
